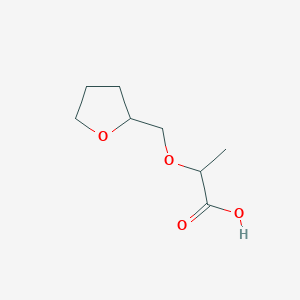
(1,2,3,4-Tetrahydroquinolin-5-yl)urea
Descripción general
Descripción
(1,2,3,4-Tetrahydroquinolin-5-yl)urea, also known as THQ urea, is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that has been used in various fields, such as pharmacology, biochemistry, and drug discovery. THQ urea has been used for the synthesis of various compounds and for the development of new drugs. Additionally, it has been used to study the biochemical and physiological effects of various compounds and drugs.
Aplicaciones Científicas De Investigación
(1,2,3,4-Tetrahydroquinolin-5-yl)urea urea has been used in a variety of scientific research applications. It has been used as a tool for drug discovery and for the synthesis of various compounds. Additionally, it has been used to study the biochemical and physiological effects of various compounds and drugs. This compound urea has also been used to study the effects of various environmental toxins on human health.
Mecanismo De Acción
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline analogs, a closely related class of compounds, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other 1,2,3,4-tetrahydroisoquinoline analogs .
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinoline analogs can influence various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinoline analogs can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1,2,3,4-Tetrahydroquinolin-5-yl)urea urea is a versatile compound that can be used in a variety of laboratory experiments. One of the main advantages of using this compound urea is its low cost and ease of synthesis. Additionally, it is a non-toxic compound that is relatively safe to use in laboratory experiments. One of the main limitations of using this compound urea is its limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are a variety of potential future directions for research involving (1,2,3,4-Tetrahydroquinolin-5-yl)urea urea. One potential direction is the development of new drugs that utilize the biochemical and physiological effects of this compound urea. Additionally, further research could be conducted to explore the potential therapeutic effects of this compound urea in various diseases and conditions. Additionally, further research could be conducted to explore the potential environmental effects of this compound urea, as well as its potential toxicity. Finally, further research could be conducted to explore the potential applications of this compound urea in the field of nanotechnology.
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroquinolin-5-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(14)13-9-5-1-4-8-7(9)3-2-6-12-8/h1,4-5,12H,2-3,6H2,(H3,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQVAVWCZWEQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC(=O)N)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B3373799.png)






![Methyl 2-{4-[1-(hydroxyimino)ethyl]phenoxy}acetate](/img/structure/B3373839.png)

![3-[(3-Methylphenyl)methanesulfonyl]propanoic acid](/img/structure/B3373859.png)


![2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid](/img/structure/B3373894.png)